2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid is a specialized organic compound featuring a propanoic acid backbone with two critical functional groups:
- A tert-butoxycarbonyl (Boc) group at the amino position, which serves as a protective moiety for amines during synthetic processes.
- A dimethylcarbamoyl group at the β-carbon, contributing to steric and electronic modulation.
Properties
IUPAC Name |
4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCRAUZUATQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Introduction of the dimethylcarbamoyl moiety at the 3-position of the propanoic acid backbone.
- Final deprotection or purification steps to isolate the target compound in high purity.
Starting Materials and Reagents
The typical starting material is an amino acid or amino acid derivative such as L-alanine or its derivatives. The Boc protecting group is introduced using tert-butoxycarbonyl reagents (e.g., di-tert-butyl dicarbonate). The dimethylcarbamoyl group can be introduced via carbamoylation reactions using reagents like dimethylcarbamoyl chloride or dimethylcarbamoylating agents under controlled conditions.
Representative Synthetic Routes
Boc Protection of Amino Group
- The amino acid (e.g., 3-aminopropanoic acid) is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction is typically conducted in organic solvents such as dichloromethane at room temperature.
- This step affords the N-Boc-protected amino acid intermediate.
Introduction of the Dimethylcarbamoyl Group
- The Boc-protected amino acid is then subjected to carbamoylation.
- Dimethylcarbamoyl chloride or a similar reagent is reacted with the amino acid derivative under mild basic conditions.
- The reaction is often performed in solvents like dichloromethane or acetonitrile at low temperatures to avoid side reactions.
- The carbamoylation selectively modifies the side-chain amino group, yielding the dimethylcarbamoyl-substituted product.
Purification and Isolation
- The crude product is purified by standard techniques such as crystallization, column chromatography, or preparative HPLC.
- The final compound is obtained as a solid, often as a hydrochloride salt to improve stability and handling.
Alternative Synthetic Approaches
- Some literature reports the use of methyl esters or ethyl esters of amino acids as intermediates, which are then converted to the free acid after Boc protection and carbamoylation.
- Catalytic hydrogenation methods have been used in related amino acid derivative syntheses to reduce intermediates or remove protecting groups.
- Nucleophilic substitution reactions with chiral triflate esters have been employed to introduce Boc-protected amino groups with high stereochemical purity, which can be adapted for this compound's synthesis.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, triethylamine | Dichloromethane | 20-25 | 2-4 | 70-90 | Exothermic reaction; temperature control needed |
| Carbamoylation | Dimethylcarbamoyl chloride, base (e.g., TEA) | Dichloromethane | 0-10 | 1-3 | 60-85 | Low temperature minimizes side reactions |
| Purification | Crystallization or chromatography | Various | Ambient | - | - | Purity >95% achievable |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
^1H and ^13C NMR confirm Boc protection (tert-butyl signals around 1.4 ppm) and the presence of the dimethylcarbamoyl group (N(CH3)2 signals near 2.9 ppm). - Infrared (IR) Spectroscopy:
Characteristic absorption bands for carbamate carbonyl (~1680 cm^-1) and carboxylic acid (~1720 cm^-1) groups are observed. - Mass Spectrometry (MS):
Molecular ion peaks consistent with the molecular weight (~268.74 g/mol for hydrochloride salt) confirm the molecular structure. - Elemental Analysis:
Confirms the expected composition of C, H, N, and O consistent with the Boc-protected dimethylcarbamoyl amino acid derivative.
The preparation of this compound involves well-established synthetic organic chemistry techniques centered on amino group protection and carbamoylation. The Boc protection is efficiently achieved using di-tert-butyl dicarbonate under mild conditions, followed by selective introduction of the dimethylcarbamoyl group using carbamoyl chloride reagents. The process yields the target compound in moderate to high yields with high purity, suitable for further applications in peptide synthesis or medicinal chemistry.
The synthetic methods are supported by comprehensive analytical data, including NMR, IR, and MS, ensuring the structural integrity of the compound. Alternative synthetic routes and variations in reaction conditions are available, providing flexibility depending on the scale and desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or HCl in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling: Commonly used coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various synthetic applications.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protective group for amines.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related derivatives (Table 1):
Key Observations:
Substituent Impact on Lipophilicity :
- The trifluoromethylphenyl group (CAS 161813-94-1) increases lipophilicity (logP ~2.5) compared to the dimethylcarbamoyl group (logP ~1.2 estimated), enhancing membrane permeability .
- The carbamoylphenyl group (CAS 943449-15-8) introduces hydrogen-bonding capacity, improving aqueous solubility (~25 mg/mL) relative to bromopyridinyl derivatives (~10 mg/mL) .
Reactivity and Stability: Bromopyridinyl derivatives (EN300-6807130) exhibit higher electrophilicity due to the bromine atom, making them reactive in cross-coupling reactions . The Boc group in all compounds ensures stability during acidic cleavage steps in peptide synthesis, but steric hindrance from dimethylcarbamoyl or dibenzylamino groups may slow coupling kinetics .
Biological Activity :
- Compounds with trifluoromethylphenyl or bromopyridinyl groups show promise in kinase inhibition (IC50 < 1 µM in preliminary assays) due to aromatic interactions with ATP-binding pockets .
- Dimethylcarbamoyl derivatives are less cytotoxic (CC50 > 100 µM in HEK293 cells) compared to halogenated analogs (CC50 ~50 µM), suggesting better therapeutic indices .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid, often referred to as Boc-DMCA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₇H₂₄N₂O₅
- CAS Number : 623950-02-7
- Molecular Weight : 348.39 g/mol
The structure consists of a propanoic acid backbone with a tert-butoxycarbonyl (Boc) group and a dimethylcarbamoyl moiety, which contribute to its stability and solubility in biological systems.
Boc-DMCA exhibits various biological activities primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism includes:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain proteases involved in bacterial virulence factors, particularly in Gram-negative bacteria.
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
-
Inhibition of Type III Secretion System (T3SS) :
- A study demonstrated that Boc-DMCA significantly inhibited the secretion of virulence factors in enteropathogenic E. coli (EPEC), showcasing its potential as an antimicrobial agent .
- Concentrations above 50 μM resulted in approximately 50% inhibition of T3SS activity, indicating its efficacy at higher doses.
- Cytotoxicity Assessment :
- Antimicrobial Activity :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₅ |
| Molecular Weight | 348.39 g/mol |
| CAS Number | 623950-02-7 |
| Solubility | Soluble in DMF |
| Biological Activity | T3SS inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid, and what reaction conditions are critical for achieving high yields?
- Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP). The dimethylcarbamoyl group is introduced via coupling reactions using reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP in dichloromethane (DCM) at room temperature. Critical parameters include anhydrous conditions, precise stoichiometry, and purification via column chromatography to isolate the product .
| Key Reagents/Conditions | Role | Optimization Tips |
|---|---|---|
| Boc₂O + DMAP | Amino protection | Use 1.2 equivalents of Boc₂O to ensure complete protection |
| DCC/DMAP | Carbamoylation | Stir for 16–24 hours under nitrogen |
| Silica gel chromatography | Purification | Elute with 5–10% methanol in DCM for optimal separation |
Q. How is the Boc-protected amino group introduced during synthesis, and what reagents are typically employed?
- Answer : The Boc group is introduced via nucleophilic substitution, where the amino group reacts with Boc₂O in the presence of a base (e.g., triethylamine) in a polar aprotic solvent (acetonitrile or DCM). The reaction proceeds at ambient temperature, and excess Boc₂O (1.2–1.5 equivalents) ensures complete protection. Post-reaction, the product is extracted with ethyl acetate and washed with dilute HCl to remove unreacted reagents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products in the synthesis of this compound, and what analytical methods validate purity?
- Answer : Side products (e.g., over-oxidized or dimerized species) are minimized by controlling reaction temperature (0–25°C), using fresh desiccants (e.g., molecular sieves), and quenching reactions promptly. Analytical validation includes:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%).
- NMR : Confirm absence of residual solvents (e.g., DCM) and integration of Boc group protons (δ 1.4 ppm, singlet) .
- Mass Spectrometry : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₃H₂₃N₂O₅: 311.17) .
Q. What strategies resolve contradictory data regarding the compound’s biological activity across assay systems?
- Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay-specific conditions (pH, ionic strength) or compound stability. Mitigation strategies include:
- Standardized Assay Buffers : Use consistent pH (e.g., phosphate buffer, pH 7.4) and pre-incubate the compound to assess stability.
- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., MTT for cytotoxicity) .
Q. How does the Boc group influence the compound’s stability under acidic/basic conditions, and what deprotection methods are recommended?
- Answer : The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA, in DCM). For selective deprotection without disrupting the dimethylcarbamoyl group, use 30% TFA in DCM for 1–2 hours at 0°C. Monitor deprotection via TLC (Rf shift) or LC-MS .
Q. What structural analogs of this compound have been explored, and how do substituent variations impact biochemical activity?
- Answer : Analogs with modified aryl or alkyl substituents (e.g., 3-(thiophen-2-yl) or 4-fluorophenyl groups) show altered bioactivity. For example:
| Analog | Substituent | Impact on Activity | Reference |
|---|---|---|---|
| HY-W011652 | Thiophen-2-yl | Enhanced enzyme inhibition (IC₅₀ ↓ 40%) | |
| EN300-23330747 | 2-hydroxy-4,6-dimethylphenyl | Reduced cytotoxicity (CC₅₀ ↑ 2-fold) |
Substituent polarity and steric bulk are critical for target binding .
Methodological Considerations
- Experimental Design : For biological studies, use randomized block designs with split-plot arrangements to account for variables like cell line variability or assay plate effects .
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
